

Protocol for Assessing the Skin Sensitization Potential of Disperse Blue 3

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Compound of Interest		
Compound Name:	Disperse blue 3	
Cat. No.:	B134001	Get Quote

Application Notes

Disperse Blue 3 (CAS No. 2475-46-9), an anthraquinone dye, is utilized in the textile industry for dyeing synthetic fabrics such as polyester, nylon, and acrylics.[1] Due to its chemical properties and potential to leach from textiles, there is a concern regarding its capacity to act as a skin sensitizer and induce allergic contact dermatitis.[2][3] This document outlines a comprehensive testing strategy employing a combination of in chemico, in vitro, and in vivo methods to evaluate the skin sensitization potential of **Disperse Blue 3**, in alignment with modern tiered testing approaches and regulatory guidelines.

The Adverse Outcome Pathway (AOP) for skin sensitization provides a framework for understanding the key biological events that lead to the development of allergic contact dermatitis. This protocol incorporates assays that address distinct key events in the AOP:

- Key Event 1: Covalent Binding to Proteins. The molecular initiating event involves the
 covalent binding of the chemical (hapten) to skin proteins. The Direct Peptide Reactivity
 Assay (DPRA) is an in chemico method that assesses this event.[4][5][6]
- Key Event 2: Keratinocyte Activation. Following protein binding, keratinocytes are activated, leading to an inflammatory response and the induction of cytoprotective gene pathways, such as the Keap1-Nrf2-ARE pathway.[7][8][9] The KeratinoSens™ assay is an in vitro method that measures the activation of this pathway.[8][10][11][12]



- Key Event 3: Dendritic Cell Activation. Dendritic cells (DCs) are activated by the inflammatory signals from keratinocytes and migrate to the draining lymph nodes.
- Key Event 4: T-Cell Proliferation. In the lymph nodes, activated DCs present the hapten-protein complex to T-cells, leading to their proliferation and the establishment of immunological memory. The murine Local Lymph Node Assay (LLNA) is an in vivo method that directly measures this T-cell proliferation.[13][14][15][16]

A weight-of-evidence approach, integrating data from these assays, is recommended for a thorough risk assessment.[17][18][19]

Data Presentation

While specific quantitative data for **Disperse Blue 3** from standardized assays is not readily available in the provided search results, the following table summarizes the sensitization potential of other disperse dyes as determined by the murine Local Lymph Node Assay (LLNA). This provides context for the potential reactivity of **Disperse Blue 3**.

Table 1: Skin Sensitization Potential of Various Disperse Dyes Determined by LLNA



Dye Name	Chemical Class	CAS Number	Lowest Concentration Inducing a Significant Increase in Lymph Node Cell Number (%)	Sensitizing Potency
Disperse Blue 124	Azo	61951-51-7	0.003	Strong
Disperse Blue 106	Anthraquinone	12223-01-7	0.003	Strong
Disperse Red 1	Azo	2872-52-8	3	Moderate
Disperse Blue 1	Anthraquinone	2475-45-8	3	Moderate
Disperse Orange 37	Azo	13301-61-6	10	Weak
Disperse Blue 35	Anthraquinone	12222-75-2	10	Weak
Disperse Yellow	Azo	2832-40-8	>30	Very Weak
Disperse Orange	Azo	730-40-5	>30	Very Weak

Data sourced from a biphasic murine local lymph node assay study.[20]

Experimental Protocols Direct Peptide Reactivity Assay (DPRA) - OECD TG 442C

This in chemico assay evaluates the reactivity of a test chemical with synthetic peptides containing cysteine and lysine, mimicking the covalent binding to skin proteins.[4][5][6]

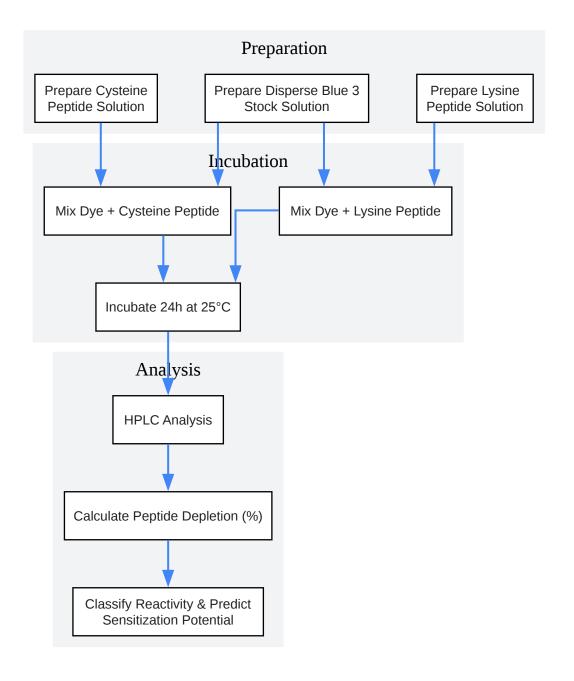
Methodology:



- Preparation of Reagents:
 - Prepare a stock solution of **Disperse Blue 3** in a suitable solvent (e.g., acetonitrile).
 Solubility should be confirmed visually.[4]
 - Prepare stock solutions of cysteine-containing peptide (Ac-RFAACAA-COOH) and lysinecontaining peptide (Ac-RFAAKAA-COOH) in the appropriate buffer.[4]
- Incubation:
 - Mix the Disperse Blue 3 solution with each peptide solution at a defined molar ratio (e.g.,
 1:10 for cysteine and 1:50 for lysine).[21]
 - Incubate the mixtures for 24 hours at 25°C in the dark.[5][22]
- Analysis:
 - Following incubation, analyze the samples by High-Performance Liquid Chromatography (HPLC) with UV detection at 220 nm to quantify the remaining peptide concentration.[5]
 [22]
- Data Interpretation:
 - Calculate the percentage of peptide depletion for both cysteine and lysine.
 - The mean depletion of cysteine and lysine is used to classify the reactivity of the test substance into one of four categories: minimal, low, moderate, or high reactivity, which corresponds to a prediction of sensitization potential.[21]

Diagram:





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Caption: Workflow for the Direct Peptide Reactivity Assay (DPRA).

KeratinoSens™ Assay - OECD TG 442D

This in vitro assay uses a human keratinocyte cell line (HaCaT) containing a luciferase gene under the control of the antioxidant response element (ARE) to measure the induction of the Keap1-Nrf2 pathway.[7][8][9]





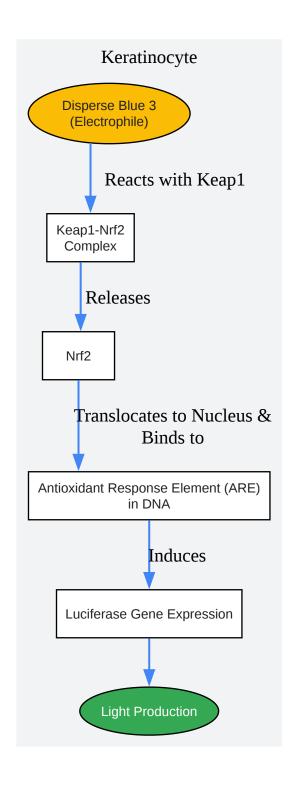


Methodology:

- Cell Culture:
 - Culture the KeratinoSens[™] cell line in 96-well plates for 24 hours.[12]
- Exposure:
 - Prepare a series of concentrations of **Disperse Blue 3** in a suitable solvent (e.g., DMSO).
 - Expose the cells to the different concentrations of the test chemical for 48 hours.[11][12]
- Measurement:
 - After incubation, measure cell viability using a standard method like the MTT assay.
 - Measure luciferase activity by adding a luciferin substrate and quantifying the light output.
 [12]
- Data Interpretation:
 - A test substance is considered a sensitizer if it induces a statistically significant increase in luciferase expression above a threshold (e.g., 1.5-fold) at concentrations that are not cytotoxic.[9][12]

Diagram:





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Caption: Keap1-Nrf2 signaling pathway activation in the KeratinoSens™ assay.

Murine Local Lymph Node Assay (LLNA) - OECD TG 429

Methodological & Application





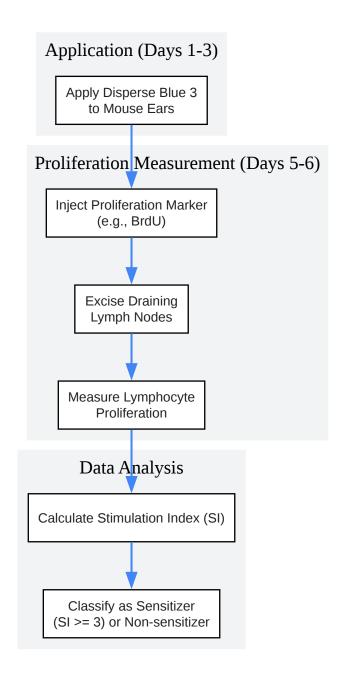
The LLNA is an in vivo method that measures the proliferation of lymphocytes in the draining lymph nodes of mice following topical application of a test substance.[13][14][15][16]

Methodology:

- Animal Model:
 - Use female CBA/J or CBA/Ca mice.[20]
- Dose Selection and Application:
 - Select a minimum of three concentrations of **Disperse Blue 3**, along with a vehicle control and a positive control. [20] The concentrations should be non-irritating. [23]
 - Apply 25 μL of the test substance or vehicle to the dorsal surface of each ear daily for three consecutive days.[20]
- Proliferation Measurement:
 - On day 5, inject the mice with a proliferation marker, such as tritiated thymidine or BrdU.
 [14]
 - o On day 6, humanely euthanize the animals and excise the draining auricular lymph nodes.
 - Prepare a single-cell suspension of lymph node cells and measure the incorporation of the proliferation marker.[14]
- Data Interpretation:
 - Calculate the Stimulation Index (SI) for each test group by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group.[20]
 - An SI ≥ 3 is considered a positive result, indicating that the substance is a skin sensitizer.
 [14][20]

Diagram:





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Caption: Experimental workflow of the murine Local Lymph Node Assay (LLNA).

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